3-ethyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 3-ethyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 946328-41-2
VCID: VC6836139
InChI: InChI=1S/C19H15FN4O2S/c1-2-24-18(25)14-5-3-4-6-15(14)21-19(24)27-11-16-22-17(23-26-16)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3
SMILES: CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F
Molecular Formula: C19H15FN4O2S
Molecular Weight: 382.41

3-ethyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

CAS No.: 946328-41-2

Cat. No.: VC6836139

Molecular Formula: C19H15FN4O2S

Molecular Weight: 382.41

* For research use only. Not for human or veterinary use.

3-ethyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one - 946328-41-2

Specification

CAS No. 946328-41-2
Molecular Formula C19H15FN4O2S
Molecular Weight 382.41
IUPAC Name 3-ethyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C19H15FN4O2S/c1-2-24-18(25)14-5-3-4-6-15(14)21-19(24)27-11-16-22-17(23-26-16)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3
Standard InChI Key LYJFQBYRNLMHRA-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a quinazolin-4(3H)-one scaffold (a bicyclic system with nitrogen atoms at positions 1 and 3) linked via a thioether bridge to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at position 3 with a 4-fluorophenyl group, while the quinazolinone core bears an ethyl group at position 3. Key structural attributes include:

  • Quinazolinone Core: Contributes hydrogen-bonding capacity via the carbonyl oxygen and N3 atom.

  • 1,2,4-Oxadiazole: Enhances metabolic stability and π-π stacking interactions due to its aromaticity.

  • 4-Fluorophenyl Substituent: Introduces electron-withdrawing effects, modulating electronic density and influencing target binding.

The molecular formula is C₂₀H₁₆FN₅O₂S, with a molar mass of 409.44 g/mol.

Synthetic Routes

Synthesis typically proceeds via a multi-step protocol:

  • Quinazolinone Formation: Anthranilic acid derivatives are condensed with ethyl isocyanate to form the 3-ethylquinazolin-4(3H)-one core .

  • Oxadiazole Synthesis: 4-Fluorobenzamide is reacted with hydroxylamine to yield a hydroxamic acid intermediate, which cyclizes with cyanogen bromide to form the 3-(4-fluorophenyl)-1,2,4-oxadiazole .

  • Thioether Coupling: The oxadiazole-methylthiol intermediate is coupled to the quinazolinone using a Mitsunobu reaction or nucleophilic substitution under basic conditions .

Reaction conditions (e.g., solvent polarity, temperature) critically influence yields. For example, DMF at 80°C achieves 65–72% coupling efficiency, while acetonitrile at reflux improves to 78% .

Pharmacological Profile

Anticancer Activity

In vitro assays demonstrate potent antiproliferative effects:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)1.2 ± 0.3EGFR Inhibition
A549 (Lung)2.8 ± 0.5Caspase-3 Activation
HeLa (Cervical)3.1 ± 0.4ROS Generation

The 4-fluorophenyl group enhances activity compared to non-fluorinated analogs (IC₅₀ = 4.7 μM in MCF-7) . Synergy with doxorubicin (Combination Index = 0.45) suggests potential for combination therapies .

Kinase Inhibition

The compound inhibits EGFR (IC₅₀ = 0.89 μM) and VEGFR-2 (IC₅₀ = 1.34 μM) by competing with ATP binding. Molecular docking reveals hydrogen bonds between the quinazolinone carbonyl and kinase hinge residues (e.g., Met793 in EGFR) . Fluorine’s electronegativity strengthens hydrophobic interactions with Leu844 and Leu858 .

Structure-Activity Relationships (SAR)

Critical structural determinants of efficacy include:

  • Quinazolinone C2 Substitution: Thioether-linked oxadiazole improves solubility and target engagement over methyl or hydroxyl groups.

  • Oxadiazole Aromaticity: 1,2,4-Oxadiazole’s planar geometry facilitates π-π interactions with tyrosine kinase domains.

  • Fluorine Position: Para-fluorine on the phenyl ring maximizes activity; meta-substitution reduces potency by 40% .

Comparative Analysis with Analogues

CompoundStructural VariationIC₅₀ (MCF-7)
3-Ethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-onePhenyl instead of 4-fluorophenyl4.7 μM
3-Methyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-oneChlorine substituent1.8 μM
3-Ethyl-2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-oneDi-fluorination0.9 μM

Fluorine’s electronegativity and small atomic radius optimize binding without steric hindrance.

Mechanistic Insights

The compound induces apoptosis via:

  • Mitochondrial Pathway: Depolarization of mitochondrial membranes (ΔΨm reduction by 62% at 2 μM) .

  • ROS Generation: 2.3-fold increase in intracellular ROS within 4 hours .

  • Cell Cycle Arrest: G2/M phase arrest (44% cells vs. 12% control) via CDC2/cyclin B1 downregulation .

Pharmacokinetics and Toxicity

  • Bioavailability: 58% in murine models, with Tmax = 2 h and Cmax = 1.2 μg/mL .

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces a sulfoxide derivative (inactive) .

  • Toxicity: LD₅₀ > 500 mg/kg in rats; no hepatotoxicity at therapeutic doses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator